molecular formula C12H18 B1293698 4-tert-Butyl-o-xylene CAS No. 7397-06-0

4-tert-Butyl-o-xylene

Cat. No. B1293698
Key on ui cas rn: 7397-06-0
M. Wt: 162.27 g/mol
InChI Key: QRPPSTNABSMSCS-UHFFFAOYSA-N
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Patent
US04469908

Procedure details

At 190° C. o-xylene was alkylated with isobutylene to give 1,2-dimethyl-4-t-butylbenzene. The selectivity was 97% and conversion of the olefin 95%. The reaction was maintained for 48 hours without a decline in catalyst activity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:4])[CH3:3]>CC1C=CC=CC=1C>[CH3:4][C:2]1[CH:3]=[CH:3][C:2]([C:4]([CH3:1])([CH3:2])[CH3:4])=[CH:1][C:1]=1[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 190° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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